molecular formula C14H11Cl2NO B261863 2-(2,4-dichlorophenyl)-N-phenylacetamide

2-(2,4-dichlorophenyl)-N-phenylacetamide

Cat. No.: B261863
M. Wt: 280.1 g/mol
InChI Key: HIAGFOXKVGFFRL-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-N-phenylacetamide is a substituted acetamide derivative characterized by a phenylacetamide backbone with a 2,4-dichlorophenyl group at the α-carbon. The 2,4-dichloro substitution pattern on the phenyl ring enhances its electronic and steric properties, making it a key candidate for comparative studies with related compounds .

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-phenylacetamide

InChI

InChI=1S/C14H11Cl2NO/c15-11-7-6-10(13(16)9-11)8-14(18)17-12-4-2-1-3-5-12/h1-7,9H,8H2,(H,17,18)

InChI Key

HIAGFOXKVGFFRL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomerism and Substitution Effects

N-(4-Chlorophenyl)-2-(2,6-Dichlorophenyl)acetamide
  • Structural Difference : This isomer replaces the 2,4-dichlorophenyl group with a 2,6-dichlorophenyl moiety.
N-(2,4-Dichlorophenyl)-N-methylacetamide
  • Structural Difference : An N-methyl group replaces the N-phenyl group.
  • Impact : The N-methylation reduces hydrogen-bonding capacity, which may decrease solubility and target affinity. In molecular docking studies, such modifications lower binding scores due to diminished polar interactions with enzyme active sites .

Heterocyclic Acetamide Derivatives

Compounds such as 2-(5-Acetyl-4-methyl-2-oxothiazol-3(2H)-yl)-N-phenylacetamide (2c) and N-(2,6-dichlorophenyl)-2-(4-methyl-2-oxothiazol-3(2H)-yl)acetamide (2f) () incorporate thiazole rings:

  • Key Differences :
    • Thiazole introduces π-conjugation and hydrogen-bond acceptors (C=O, S), enhancing electronic interactions.
    • Physical Properties : Melting points vary significantly (2c: 188–190°C; 2f: 266–269°C), reflecting differences in crystallinity and intermolecular forces.
  • Biological Relevance : Thiazole-containing derivatives may exhibit divergent activity profiles, such as antimicrobial or anticancer effects, though direct comparisons with the target compound are lacking .

Crystallographic and Conformational Comparisons

  • Crystal Packing : In 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), dihedral angles between dichlorophenyl and pyrazolyl rings range from 54.8° to 77.5°, influencing molecular packing and hydrogen-bonding networks.
  • Impact on Solubility : The target compound’s planar amide group facilitates intermolecular N–H⋯O hydrogen bonds, enhancing crystallinity and thermal stability compared to derivatives with bulky substituents .

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